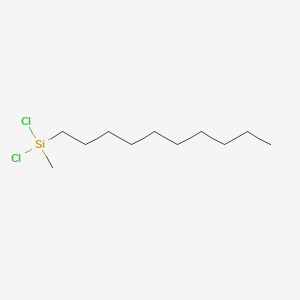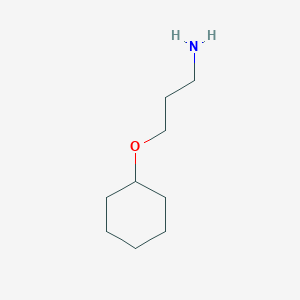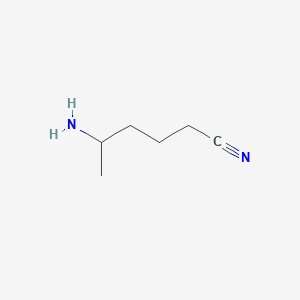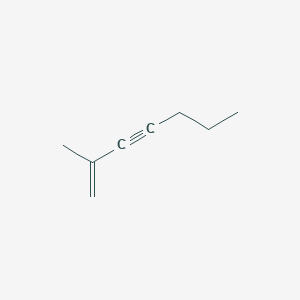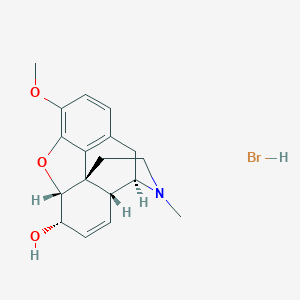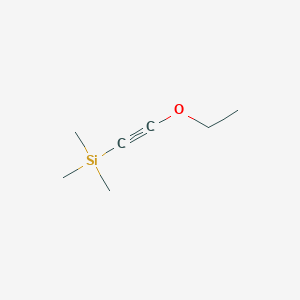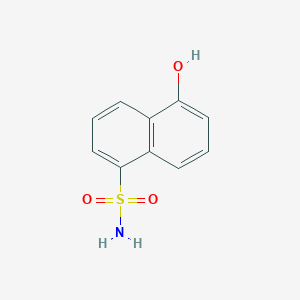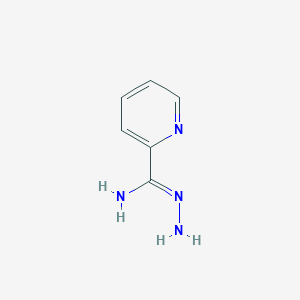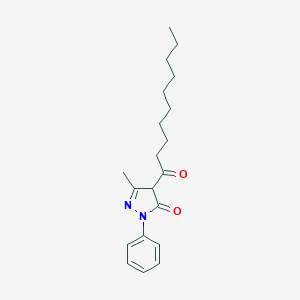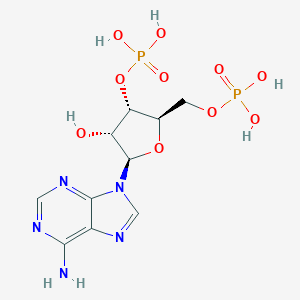
Adenosine-3'-5'-diphosphate
Descripción general
Descripción
Adenosine-3’-5’-diphosphate, also known as 3’-phosphoadenosine 5’-phosphate (PAP), is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose . It is an important organic compound in metabolism and is essential to the flow of energy in living cells .
Synthesis Analysis
Adenosine-3’-5’-diphosphate is produced as a product of sulfotransferase enzymes from the donation of a sulfate group from the coenzyme 3’-phosphoadenosine-5’-phosphosulfate . This product is then hydrolyzed by 3’ (2’),5’-bisphosphate nucleotidase to give adenosine monophosphate, which can then be recycled into adenosine triphosphate .Molecular Structure Analysis
The molecular formula of Adenosine-3’-5’-diphosphate is C10H15N5O10P2 . It has an average mass of 427.201 Da and a mono-isotopic mass of 427.029419 Da .Chemical Reactions Analysis
Adenosine-3’-5’-diphosphate is the product of ATP dephosphorylation by ATPases . It induces human platelet aggregation and inhibits stimulated adenylate cyclase by an action at P2T-purinoceptors .Physical And Chemical Properties Analysis
Adenosine-3’-5’-diphosphate is a powder that is soluble in water to a concentration of 25 mg/mL, clear, colorless to very faintly yellow . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Enzymatic Determination : Adenosine-5-diphosphate (ADP), closely related to Adenosine-3'-5'-diphosphate, is used in biochemistry and clinical chemistry for enzymatic determination using enzymes like myokinase, pyruvate kinase, and lactate dehydrogenase. This method is preferred for its simplicity and speed compared to chromatographic methods (Jaworek, Gruber, & Bergmeyer, 1974).
Synthesis in Actinomycetes : Adenosine 5'-triphosphate-3'-diphosphate-synthesizing activity is found in strains of actinomycetes. This compound is synthesized by transferring a pyrophosphoryl group from ATP to the 3'-position of purine nucleotides (Oki et al., 1976).
Coenzyme and Regulatory Compounds : Adenosine nucleotides are present in a large proportion of biochemical reactions, particularly in kinase and dehydrogenase reactions. These compounds are also important in activating or inhibiting the activity of various regulatory enzymes (Colman, Pal, & Wyatt, 1977).
Inhibition of 5'-Nucleotidase : Adenosine diphosphate is a competitive inhibitor of 5'-nucleotidase partially purified from rat heart, revealing insights into the regulation of this enzyme in vivo (Sullivan & Alpers, 1971).
Metabolic Dysfunction in Critical Illness : Poly(adenosine 5'-diphosphate) ribose polymerase, activated in response to DNA damage, can deplete intracellular nicotinamide adenine dinucleotide stores, impacting glycolysis, mitochondrial electron transport, and ATP formation. This process can lead to acute cell dysfunction and cell necrosis (Liaudet, 2002).
Structural Studies : Analogs of ADP, such as adenosine hypodiphosphate (AhDP), have been extensively studied for their enzymatic activity and structural properties in solid state (Otręba et al., 2018).
Nucleotide Analysis : Adenosine triphosphate (ATP) and other nucleotides, including adenosine diphosphate, are analyzed in cell extracts using chromatography and mass spectrometric detection, highlighting their importance in various metabolic pathways (Pabst et al., 2010).
Inhibitory Properties : Analogs of adenosine 3',5'-diphosphate are used to study the inhibition of estrogen sulfurylation by bovine adrenal estrogen sulfotransferase, revealing the importance of the phosphate ester to inhibition (Horwitz et al., 1978).
Safety And Hazards
Direcciones Futuras
Adenosine-3’-5’-diphosphate and its receptors have significant roles in metabolic disease and bone health, implicating the receptors as potential therapeutic targets . Future research may focus on the dichotomous effects of adenosine and its receptors on adipogenesis versus osteogenesis within the bone marrow to maintain bone health, as well as its relationship to obesity .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTCPDAXWFLDIH-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75431-54-8 (di-hydrochloride salt) | |
| Record name | Adenosine 3'-phosphate-5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001053732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50909413 | |
| Record name | Adenosine 3'-phosphate-5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenosine 3',5'-diphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
614.5 mg/mL | |
| Record name | Adenosine 3',5'-diphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Adenosine-3'-5'-diphosphate | |
CAS RN |
1053-73-2 | |
| Record name | Adenosine 3′,5′-diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine 3'-phosphate-5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001053732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 3',5'-diphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01812 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 3'-phosphate-5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADENOSINE 3',5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C65F80D52U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adenosine 3',5'-diphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



